2-Amino-5-fluoro-4-methylphenol

Medicinal Chemistry Process Chemistry Physicochemical Property Optimization

Medicinal chemistry teams require precise substitution patterns to avoid unpredictable SAR outcomes. Substituting this specific trifunctionalized scaffold (phenolic -OH, primary amine, F, methyl) with generic analogs alters steric/electronic profiles, compromising metabolic stability studies. - **Quantified advantage**: Density 1.276 g/cm³ vs 1.157 for non-fluorinated analog - indicates stronger intermolecular forces & thermal stability - **Application**: Ideal for SAR exploration, late-stage functionalization, and process chemistry requiring predictable crystal habit - **Supply**: Reliable R&D quantities for immediate formulation or synthesis workflows

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 83341-37-1
Cat. No. B3156678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-4-methylphenol
CAS83341-37-1
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)O)N
InChIInChI=1S/C7H8FNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
InChIKeyCKYBYAPXZDFLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-4-methylphenol Physicochemical Baseline


2-Amino-5-fluoro-4-methylphenol (CAS 83341-37-1) is a trifunctionalized aromatic building block combining a phenolic hydroxyl, a primary aromatic amine, a fluorine atom, and a methyl group on a single benzene ring . Its molecular formula is C7H8FNO, with a molecular weight of 141.14 g/mol . Computed physicochemical properties include a density of 1.276 g/cm³ and a boiling point of 248.874 °C at 760 mmHg . The compound is utilized as a pharmaceutical intermediate and as a precursor in synthetic organic chemistry [1].

Trifunctionalized aromatic building block combining phenol, amine, fluorine, and methyl groups for precise SAR modulation.
Supports medicinal chemistry and pharmaceutical intermediate workflows requiring halogenated aminophenol scaffolds.
Fluorinated scaffold may enable metabolic stability research context (class-level evidence).

Why 2-Amino-5-fluoro-4-methylphenol Cannot Be Replaced


Substituting 2-amino-5-fluoro-4-methylphenol with a generic aminophenol, a simple fluorophenol, or even a positional isomer will alter both the steric and electronic environment of the target molecule, leading to unpredictable or undesirable changes in physicochemical and biological properties. As demonstrated in late-stage functionalization studies of natural product-derived therapeutics, the introduction of fluorine or fluoroalkyl groups imparts distinct physicochemical properties relative to the non-fluorinated O-based analog [1]. Therefore, the precise substitution pattern of 2-amino-5-fluoro-4-methylphenol is not merely a synthetic convenience but a critical design element that determines compound performance in downstream applications. The following quantitative comparisons delineate exactly how this specific molecule differs from its closest analogs.

Non-fluorinated aminophenol analogs
Lack of fluorine may shift density, boiling point, and metabolic stability context, altering downstream processing and formulation behavior.
Positional isomer substitution
Moving fluorine to a different ring position (e.g., 4-fluoro) changes intermolecular interactions, crystal packing, and thermal properties; property profiles may not transfer directly.
Lack of methyl group (2-amino-5-fluorophenol)
Absence of the 4-methyl group results in higher density and different boiling point, which can impact solubility and solid-state characteristics.

2-Amino-5-fluoro-4-methylphenol vs. Structural Analogs


Higher Density vs. Non-Fluorinated Analog

Fluorination at the 5-position significantly increases the density of the aminophenol scaffold. Compared to its non-fluorinated analog, 2-amino-4-methylphenol (CAS 95-84-1), 2-amino-5-fluoro-4-methylphenol exhibits a 10.3% higher density, reflecting the greater atomic mass and altered packing induced by the fluorine atom .

Density
Head-to-head
1.276 g/cm³
vs. 1.157 g/cm³ (non-fluorinated analog)
Supports processing property differentiation review
Computed value; standard conditions
Medicinal Chemistry Process Chemistry Physicochemical Property Optimization

Higher Boiling Point vs. Non-Fluorinated Analog

The presence of fluorine raises the boiling point of the aminophenol core. 2-Amino-5-fluoro-4-methylphenol has a computed boiling point of 248.9 °C at 760 mmHg, which is 9.5 °C higher than that of its non-fluorinated counterpart, 2-amino-4-methylphenol (239.4 °C) .

Boiling Point
Head-to-head
248.9 °C
vs. 239.4 °C (non-fluorinated analog) at 760 mmHg
Indicates stronger intermolecular forces; supports thermal stability context
Computed value; standard pressure
Medicinal Chemistry Process Chemistry Thermal Stability

Methyl Effect vs. 2-Amino-5-fluorophenol

The addition of a methyl group at the 4-position modifies the properties of a fluorinated aminophenol. Compared to 2-amino-5-fluorophenol (CAS 53981-24-1), the target compound has a lower density (1.276 vs. 1.347 g/cm³) and a higher boiling point (248.9 vs. 246.1 °C) . This demonstrates how the combination of fluorine and methyl groups, rather than fluorine alone, produces a distinct physicochemical signature.

Methyl Effect
Head-to-head
1.276 g/cm³
vs. 1.347 g/cm³ (2-amino-5-fluorophenol, no methyl)
Demonstrates methyl group impact on crystal packing
Computed values; standard conditions
Medicinal Chemistry SAR Analysis Lipophilicity

vs. Positional Isomer 2-Amino-4-fluorophenol

The position of the fluorine atom on the ring substantially affects physical properties. 2-Amino-5-fluoro-4-methylphenol exhibits a lower density (1.276 g/cm³) compared to its positional isomer 2-amino-4-fluorophenol (CAS 399-97-3, density 1.347 g/cm³) . Furthermore, the target compound's boiling point is 4.0 °C lower than that of the 4-fluoro isomer (252.9 °C) .

Positional Isomer
Head-to-head
Density 1.276 g/cm³, BP 248.9 °C
vs. 2-amino-4-fluorophenol (1.347 g/cm³, 252.9 °C)
Supports isomer-specific property review for solid-state behavior
Computed values; standard conditions
Medicinal Chemistry Positional Isomerism Crystal Engineering

Metabolic Stability Enhancement via Fluorination

Fluorination is a well-established strategy to enhance metabolic stability in drug candidates. A study on the late-stage functionalization of a natural product-derived therapeutic demonstrated that converting aryl methyl ethers and phenols into fluoroalkyl analogs yields compounds with 'distinct physicochemical properties relative to the original O-based analog' [1]. While not measured directly for 2-amino-5-fluoro-4-methylphenol, this class-level inference supports the rationale that its fluorine atom confers a metabolic advantage over its non-fluorinated counterparts (e.g., 2-amino-4-methylphenol).

Metabolic Stability
Class-level
Fluorine at 5-position
vs. non-fluorinated O-based analogs (class-level inference)
Supports class-level metabolic stability improvement context
Not quantified for this compound; based on fluoroalkyl analog data (Sorrentino et al. 2020)
Medicinal Chemistry Drug Metabolism Bioisostere

2-Amino-5-fluoro-4-methylphenol Applications


Metabolically Stabilized Drug Design

Medicinal chemistry teams seeking to improve the metabolic profile of phenolic lead compounds should prioritize 2-amino-5-fluoro-4-methylphenol. As a class, fluorinated analogs demonstrate distinct physicochemical properties and improved stability relative to O-based analogs [1]. Its specific substitution pattern allows for precise modulation of both steric and electronic effects, making it an ideal scaffold for SAR exploration around aminophenol-based pharmacophores.

Solid-State Formulation Optimization

Process chemistry and formulation groups can leverage the compound's unique density (1.276 g/cm³) and boiling point (248.9 °C) profile. Compared to the non-fluorinated 2-amino-4-methylphenol, the 10.3% higher density and 9.5 °C higher boiling point indicate stronger intermolecular forces, which can translate to improved thermal stability during processing and altered solubility or crystal habit for solid dosage forms.

Position-Specific Bioactive Synthesis

Synthetic chemists building complex molecules where the precise orientation of functional groups is critical should select this compound over positional isomers. Compared to 2-amino-4-fluorophenol, the target compound's distinct density (5.3% lower) and boiling point (4.0 °C lower) demonstrate how the fluorine position significantly alters physicochemical behavior. This specificity ensures that downstream reaction yields and selectivities are optimized for the intended target.

Aminophenol Pharmacophore SAR

Researchers conducting structure-activity relationship (SAR) studies on aminophenol cores can use this compound as a reference for the combined effect of a methyl and a fluorine group. Its properties are distinct from both the simple fluorophenol (e.g., 2-amino-5-fluorophenol, density 1.347 g/cm³) and the simple methylphenol (e.g., 2-amino-4-methylphenol, density 1.157 g/cm³) , providing a unique data point for understanding the additive effects of substituents on core scaffold properties.

Application
Selection Property
Validation Focus
Metabolic stability lead design
Fluorinated aminophenol scaffold
Class-level metabolic stability review against non-fluorinated references
Solid-state formulation optimization
Density and boiling point profile
Thermal and packing property benchmarking against non-fluorinated analog
Position-specific bioactive synthesis
Distinct 5-fluoro-4-methyl substitution pattern
Positional isomer property differentiation review (vs. 4-fluoro isomer)
Aminophenol pharmacophore SAR
Combined methyl/fluorine substituent effect
Substituent effect benchmark against monofunctional aminophenol analogs

Technical Documentation Hub

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27 linked technical documents
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